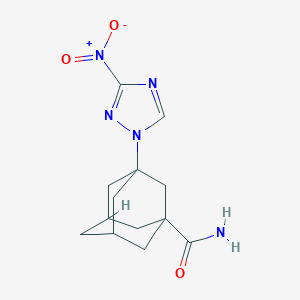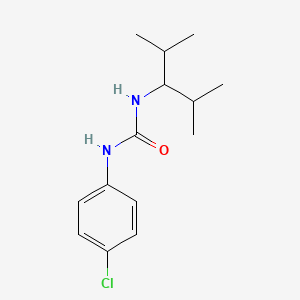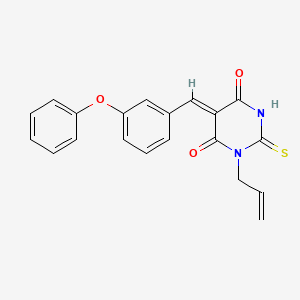
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AP5, is a novel compound with potential applications in the field of medicinal chemistry. It belongs to the class of pyrimidinediones and has been synthesized through a multi-step process involving the reaction of various reagents.
作用机制
The mechanism of action of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been suggested that 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also relatively non-toxic and has low side effects. However, the limitations of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include its low solubility in water and its limited availability.
未来方向
There are several future directions for research on 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is to investigate the potential therapeutic effects of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in animal models of neurodegenerative diseases. Another potential direction is to optimize the synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione to improve its yield and purity. Additionally, the development of new derivatives of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with improved properties is another potential future direction.
合成方法
The synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3-phenoxybenzaldehyde with thiourea and allyl isothiocyanate in the presence of a catalyst. The resulting product is then subjected to cyclization with malonic acid in the presence of a base to yield 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been optimized to achieve high yields and purity.
科学研究应用
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown promising results in various scientific research applications. It has been reported to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(5Z)-5-[(3-phenoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-11-22-19(24)17(18(23)21-20(22)26)13-14-7-6-10-16(12-14)25-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2,(H,21,23,26)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXWTWBJINITBU-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-phenoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

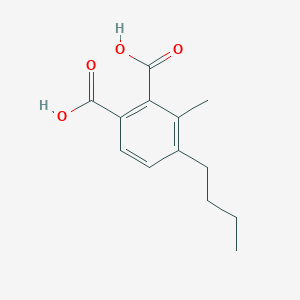
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
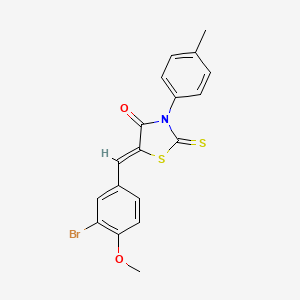

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
